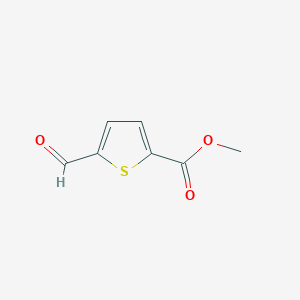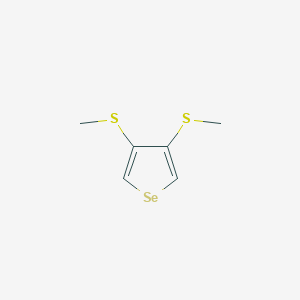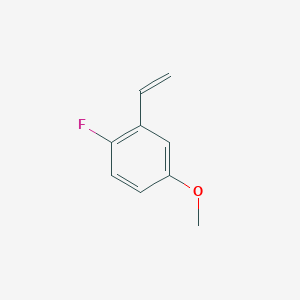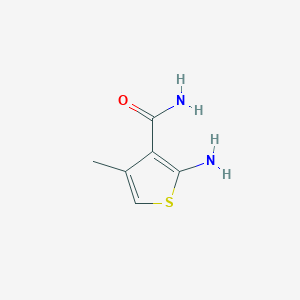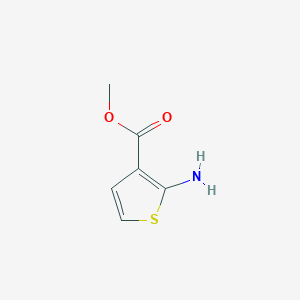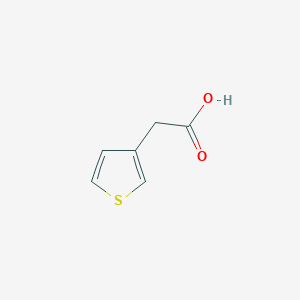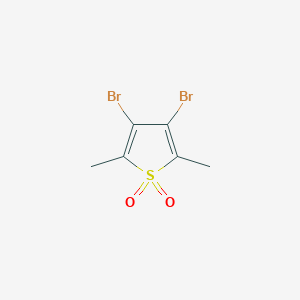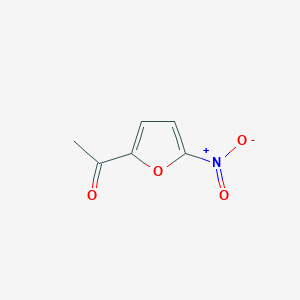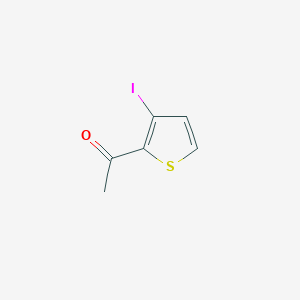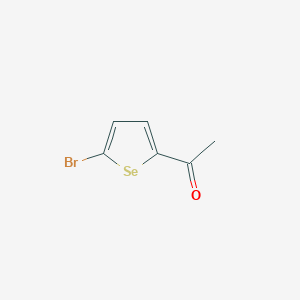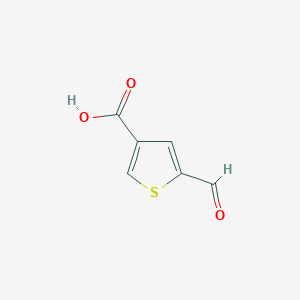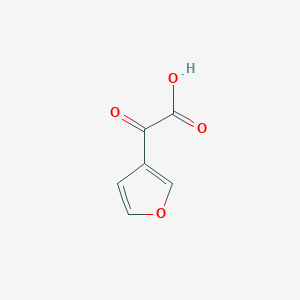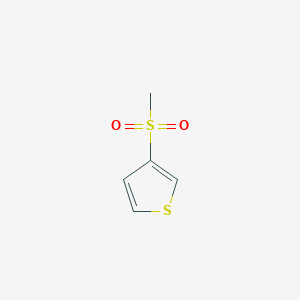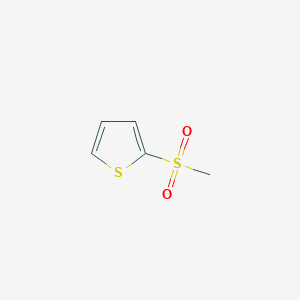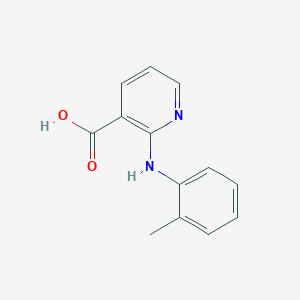
2-(2-Toluidino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Toluidino)nicotinic acid” is a chemical compound with the molecular formula C13H12N2O2 . It is used in various applications, including laboratory chemicals .
Synthesis Analysis
The synthesis of 2-(2-Toluidino)nicotinic acid derivatives has been reported to be environmentally friendly, solvent- and catalyst-free . The synthesis process was applied to a selection of primary aromatic amines, resulting in 23 derivatives of 2-anilino nicotinic acids in a short reaction time (15–120 min) with good to excellent yield . Another method involves the nitrilase-mediated synthesis of nicotinic acid from 3-cyanopyridine, which has emerged as a promising viable alternative to its chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2-(2-Toluidino)nicotinic acid consists of a pyridine ring attached to a carboxyl group and a toluidino group . The compound develops intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state .
Chemical Reactions Analysis
In the context of aqueous zinc ion batteries (AZIBs), trace amounts of nicotinic acid have been proposed to be added to 2 M ZnSO4 to prepare an optimized electrolyte for AZIBs . This addition regulates the solvation structure and reduces interface impedance, thus suppressing side reactions .
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-methylanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYXWXOVWFNPTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Toluidino)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

